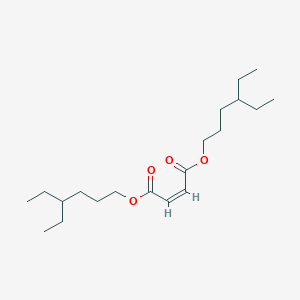
Bis(4-ethylhexyl) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-ethylhexyl) maleate is an organic compound that belongs to the class of maleate esters. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by 4-ethylhexyl groups. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-ethylhexyl) maleate is typically synthesized through the esterification of maleic anhydride with 4-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants, maleic anhydride and 4-ethylhexanol, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to complete the esterification. The product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(4-ethylhexyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert the maleate ester into other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield maleic acid, while reduction can produce alcohol derivatives.
Scientific Research Applications
Bis(4-ethylhexyl) maleate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is widely used in the manufacturing of adhesives, coatings, and sealants to improve their flexibility and durability.
Mechanism of Action
The mechanism by which Bis(4-ethylhexyl) maleate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the plastic materials. The molecular targets and pathways involved include the ester groups of the compound interacting with the polymer matrix.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Dibutyl maleate
- Diethyl maleate
- Dimethyl maleate
Uniqueness
Bis(4-ethylhexyl) maleate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other maleate esters. Its longer alkyl chains contribute to its effectiveness as a plasticizer, offering better flexibility and durability in plastic materials.
Properties
Molecular Formula |
C20H36O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bis(4-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-5-17(6-2)11-9-15-23-19(21)13-14-20(22)24-16-10-12-18(7-3)8-4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- |
InChI Key |
IMVQWUPJOAETMH-YPKPFQOOSA-N |
Isomeric SMILES |
CCC(CC)CCCOC(=O)/C=C\C(=O)OCCCC(CC)CC |
Canonical SMILES |
CCC(CC)CCCOC(=O)C=CC(=O)OCCCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















